Oxaprozin Potassium
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Overview
Description
Oxaprozin potassium is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve inflammation, swelling, stiffness, and joint pain associated with osteoarthritis and rheumatoid arthritis . It is a potassium salt form of oxaprozin, which enhances its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxaprozin potassium involves the reaction of oxaprozin with potassium hydroxide. The process typically includes dissolving oxaprozin in a suitable solvent, such as ethanol or methanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaprozin derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Oxaprozin potassium has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of NSAID synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively studied for its therapeutic effects in treating arthritis and other inflammatory conditions.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
Mechanism of Action
The anti-inflammatory effects of oxaprozin potassium are believed to be due to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which leads to the blockage of prostaglandin synthesis. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting their synthesis, this compound reduces inflammation and alleviates pain .
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to oxaprozin.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties
Uniqueness: Oxaprozin potassium is unique due to its specific chemical structure, which includes a diphenyl oxazole moiety. This structure contributes to its distinct pharmacological profile, including its long half-life and high bioavailability .
Properties
CAS No. |
174064-08-5 |
---|---|
Molecular Formula |
C18H14KNO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
potassium;3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate |
InChI |
InChI=1S/C18H15NO3.K/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,20,21);/q;+1/p-1 |
InChI Key |
QTAQWNSMRSLSCG-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+] |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+] |
Key on ui other cas no. |
174064-08-5 |
Synonyms |
Oxaprozin, potassium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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